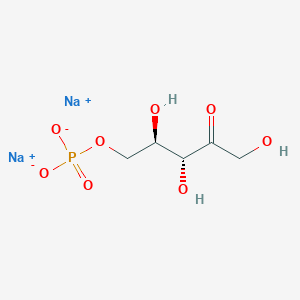
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of urea and has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is not fully understood. However, it is known to interact with various enzymes and proteins, which can result in inhibition or activation of their activity. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to bind to DNA and RNA, which can result in changes in gene expression.
Biochemische Und Physiologische Effekte
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of the nervous system. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have anti-tumor activity, which is likely due to its photosensitizing properties.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has several advantages for use in lab experiments. It is a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. It is also a photosensitizer, which makes it useful for the treatment of cancer. However, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-. One direction is to further investigate its mechanism of action, which could provide insights into its potential use as a therapeutic agent. Another direction is to explore its use as a fluorescent probe in new applications, such as the detection of specific proteins or nucleic acids. Additionally, future studies could investigate the use of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- in combination with other compounds for the treatment of cancer or other diseases.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Future studies could explore new applications for Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- and investigate its potential use as a therapeutic agent.
Synthesemethoden
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium hydride in dimethylformamide. Another method involves the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium methoxide in methanol. Both methods yield high purity Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a photosensitizer for the treatment of cancer. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been used as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Eigenschaften
CAS-Nummer |
102434-23-1 |
|---|---|
Produktname |
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- |
Molekularformel |
C15H17BrN2O2 |
Molekulargewicht |
337.21 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-(2-ethoxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-2-20-13-8-7-11-5-3-4-6-12(11)14(13)18-15(19)17-10-9-16/h3-8H,2,9-10H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
UHRBGPMASDLVQW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr |
Andere CAS-Nummern |
102434-23-1 |
Synonyme |
1-(2-Bromoethyl)-3-(2-ethoxy-1-naphthyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)





![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)



